2-Chloro-1-nitro-4-(trifluoromethoxy)benzene
Overview
Description
2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF3NO3. It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene typically involves the nitration and chlorination of a suitable benzene derivative. One common method involves the nitration of 4-(trifluoromethoxy)chlorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-nitro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products with the chloro group replaced by the nucleophile.
Reduction Reactions: 2-Chloro-1-amino-4-(trifluoromethoxy)benzene.
Coupling Reactions: Biaryl compounds with various functional groups.
Scientific Research Applications
2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and agrochemicals.
Material Science: As a building block for the synthesis of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. For example, in substitution reactions, the chloro group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-nitro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene: Similar structure but with different positions of the substituents.
Uniqueness
2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is unique due to the presence of both a nitro group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts specific reactivity and properties, making it valuable in various synthetic applications .
Properties
IUPAC Name |
2-chloro-1-nitro-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-5-3-4(15-7(9,10)11)1-2-6(5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVUJRJQWFVOMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439658 | |
Record name | 2-chloro-1-nitro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85578-47-8 | |
Record name | 2-chloro-1-nitro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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